molecular formula C11H20OSi B15349253 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy]-

1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy]-

Cat. No.: B15349253
M. Wt: 196.36 g/mol
InChI Key: UAQRREASMQPAOE-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] is a complex organic compound characterized by its cyclohexadiene core with methyl and trimethylsilyloxy substituents. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] typically involves multiple steps starting from simpler precursors. One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile under controlled conditions to form the cyclohexadiene core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

  • Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.

  • Substitution: The trimethylsilyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.

  • Reduction reactions often employ hydrogen gas in the presence of a catalyst.

  • Substitution reactions can be facilitated by nucleophiles such as alcohols or amines.

Major Products Formed:

  • Oxidation: Cyclohexanone, cyclohexanol

  • Reduction: Cyclohexane derivatives

  • Substitution: Various functionalized cyclohexadienes

Scientific Research Applications

This compound finds applications in various scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme mechanisms and as a probe in biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy] exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the mechanism may involve the formation of a carbocation intermediate, followed by nucleophilic attack. The molecular targets and pathways involved can vary widely based on the context of the reaction.

Comparison with Similar Compounds

  • Cyclohexa-1,3-diene

  • 1,4-Cyclohexadiene, 1,2-dimethyl-

  • 1,3-Cyclohexadiene, 1,2-bis(trimethylsilyl)

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

(2,5-dimethylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C11H20OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h8H,6-7H2,1-5H3

InChI Key

UAQRREASMQPAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(CC1)C)O[Si](C)(C)C

Origin of Product

United States

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